![molecular formula C12H9N3O4 B026231 3-Pyridinylcarbamic acid 4-nitrophenyl ester CAS No. 56402-87-0](/img/structure/B26231.png)
3-Pyridinylcarbamic acid 4-nitrophenyl ester
Overview
Description
3-Pyridinylcarbamic acid 4-nitrophenyl ester is a chemical compound with the molecular formula C12H9N3O4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Pyridinylcarbamic acid 4-nitrophenyl ester is represented by the molecular formula C12H9N3O4 . The molecular weight of the compound is 259.22 g/mol.Scientific Research Applications
Radiofluorination of Biomolecules
The compound is used in the field of molecular imaging, specifically in the process of radiofluorination of biomolecules . The 4-nitrophenyl (PNP) activated esters, such as 3-Pyridinylcarbamic acid 4-nitrophenyl ester, are used to prepare 18 F-labelled acylation synthons in one step . This is a significant improvement over the traditional multi-step process, making the preparation of 18F-labelled peptides less challenging and time-consuming .
Proteomics Research
3-Pyridinylcarbamic acid 4-nitrophenyl ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein function, interactions, and localization.
Antiviral Drug Development
While not directly linked to 3-Pyridinylcarbamic acid 4-nitrophenyl ester, related compounds have shown promising characteristics in the development of antiviral drugs . It’s possible that further research could reveal similar potential in this compound.
Rust Prevention
Interestingly, 3-Pyridinylcarbamic acid 4-nitrophenyl ester has been found to be very effective against rust in a greenhouse . This suggests potential applications in the field of agriculture or industrial manufacturing where rust prevention is crucial.
Radiopharmaceuticals
The compound plays a role in the development of radiopharmaceuticals, which are used in positron emission tomography (PET) imaging . PET is a common molecular imaging technique that has had a pronounced influence on personalized healthcare .
properties
IUPAC Name |
(4-nitrophenyl) N-pyridin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLMBYELLDOCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434991 | |
Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinylcarbamic acid 4-nitrophenyl ester | |
CAS RN |
56402-87-0 | |
Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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